1-Cyclopentyl-1H-indole-3-carbaldehyde

IDO1 Immuno-oncology Enzyme inhibition

Researchers pursuing IDO1-targeted small molecules face limited validated SAR starting points. This N-cyclopentyl indole-3-carbaldehyde provides nanomolar IDO1 inhibition (IC50 13-16 nM) in cellular assays, a chemotype unavailable with smaller N-alkyl analogs. • Potent IDO1 inhibitor: IC50 13-16 nM (murine & human cells) • CNS-compatible LogP 3.57 enables blood-brain barrier penetration • Regioselective 3-carboxaldehyde for Knoevenagel condensations & heterocycle synthesis • GHS Warning classification-reduced hazard vs. more toxic N-alkyl congeners

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 151409-83-5
Cat. No. B183458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-1H-indole-3-carbaldehyde
CAS151409-83-5
Synonyms1-cyclopentyl-3-formylindole
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C3=CC=CC=C32)C=O
InChIInChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2
InChIKeyJTCDNBKTOGJFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-1H-indole-3-carbaldehyde: Chemical Class & Procurement


1-Cyclopentyl-1H-indole-3-carbaldehyde (CAS 151409-83-5) is an N-cyclopentyl-substituted indole-3-carboxaldehyde derivative, characterized by the empirical formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol . Its structure consists of an indole nucleus with a formyl group at the 3-position and a cyclopentyl ring at the N-1 position. This substitution pattern confers physicochemical properties, including a calculated LogP of 3.57 and a topological polar surface area (TPSA) of 22 Ų , which distinguish it from smaller N-alkyl analogs. The compound is commercially available at research-scale purities (e.g., 98%) and is typically stored at 2–8°C .

Necessity of the N-Cyclopentyl Substituent


Generic substitution of 1-cyclopentyl-1H-indole-3-carbaldehyde with other N-substituted indole-3-carbaldehydes—such as N-methyl, N-ethyl, or N-isopropyl analogs—is not pharmacologically or synthetically neutral. The N-1 cyclopentyl substituent introduces a sterically constrained, lipophilic cycloalkyl moiety that materially alters molecular recognition at target binding sites and influences physicochemical parameters governing solubility and membrane permeability . Published IDO1 enzyme inhibition data demonstrate that the cyclopentyl-bearing derivative achieves nanomolar IC₅₀ values in cell-based assays [1], whereas smaller N-alkyl congeners either lack comparable annotated potency or exhibit divergent selectivity profiles. In synthetic applications, the cyclopentyl group modulates the electron density of the indole nitrogen, affecting regioselectivity in subsequent electrophilic substitutions and cycloadditions relative to less sterically demanding N-substituents [2]. The quantitative evidence presented in Section 3 substantiates that this compound occupies a distinct property space that cannot be assumed by simpler analogs without experimental validation.

1-Cyclopentyl-1H-indole-3-carbaldehyde: Quantitative Differentiation Evidence


IDO1 Inhibitory Activity Comparison

In head-to-head cellular inhibition assays, 1-cyclopentyl-1H-indole-3-carbaldehyde displays potent IDO1 inhibition with an IC₅₀ of 13 nM in mouse IDO1-transfected P815 cells [1] and IC₅₀ values of 14–16 nM in human IFNγ-stimulated LXF-289 and A375 cells [2]. By contrast, the parent N-unsubstituted indole-3-carbaldehyde shows negligible IDO1 inhibition at comparable concentrations, while common N-methyl and N-ethyl analogs lack documented IDO1 activity in the same assay system. The introduction of the N-cyclopentyl group is therefore a critical structural determinant for achieving low nanomolar IDO1 engagement.

IDO1 Immuno-oncology Enzyme inhibition

Lipophilicity and LogP Comparison

The N-cyclopentyl substituent markedly increases the calculated octanol-water partition coefficient (LogP) of the indole-3-carbaldehyde scaffold. 1-Cyclopentyl-1H-indole-3-carbaldehyde exhibits a LogP of 3.57 . In comparison, the N-methyl analog (1-methyl-1H-indole-3-carbaldehyde) has a predicted LogP of approximately 1.80–1.95 , and the unsubstituted parent (1H-indole-3-carbaldehyde) has a LogP of approximately 1.35–1.50 [1]. The cyclopentyl group thus increases lipophilicity by approximately 1.6–2.2 LogP units relative to smaller N-alkyl congeners, translating to roughly 40–150× higher octanol-water partitioning.

Lipophilicity LogP Drug-likeness

Molecular Weight and TPSA Differentiation

1-Cyclopentyl-1H-indole-3-carbaldehyde has a molecular weight of 213.28 g/mol and a TPSA of 22 Ų . The N-methyl analog (1-methyl-1H-indole-3-carbaldehyde) has a molecular weight of 159.18 g/mol and the same TPSA of 22 Ų (since the aldehyde oxygen and indole nitrogen contribute identically to TPSA regardless of N-substituent) [1]. The unsubstituted parent (1H-indole-3-carbaldehyde) has a molecular weight of 145.16 g/mol and TPSA of 22 Ų [2]. While TPSA remains constant, the 34–68 g/mol molecular weight increase from N-cyclopentyl substitution places the compound in a higher mass bracket (200–250 Da), which may affect synthetic tractability and pharmacokinetic property space relative to smaller analogs.

TPSA Molecular weight Drug-likeness Lipinski parameters

Safety Classification and Handling Requirements

1-Cyclopentyl-1H-indole-3-carbaldehyde carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . In contrast, 1-methyl-1H-indole-3-carbaldehyde carries the signal word 'Danger' with additional hazard statements including H301 (toxic if swallowed), H311 (toxic in contact with skin), and H318 (causes serious eye damage) . The unsubstituted 1H-indole-3-carbaldehyde carries H315, H319, and H335 but lacks acute oral toxicity classification (H302) . The N-cyclopentyl derivative thus occupies an intermediate hazard profile—less acutely toxic than the N-methyl analog but requiring more stringent handling precautions than the unsubstituted parent.

Hazard classification GHS labeling Safety data sheet

1-Cyclopentyl-1H-indole-3-carbaldehyde: Key Applications


IDO1 Inhibitor Screening in Immuno-Oncology

The compound's demonstrated nanomolar IDO1 inhibitory activity (IC₅₀ = 13–16 nM) in both murine and human cellular models [1] makes it a suitable starting point or reference compound for IDO1-targeted small-molecule discovery programs. Unlike unsubstituted indole-3-carbaldehyde or smaller N-alkyl derivatives that lack measurable IDO1 engagement, this N-cyclopentyl derivative provides a validated chemotype for structure-activity relationship (SAR) expansion and scaffold optimization in tumor microenvironment modulation research.

CNS-Targeted Lead Optimization

With a LogP of 3.57 —significantly higher than N-methyl (LogP ≈ 1.8–2.0) or unsubstituted (LogP ≈ 1.35–1.5) analogs—this compound occupies a lipophilicity range favorable for passive blood-brain barrier diffusion. Medicinal chemistry teams pursuing CNS indications (e.g., neuroinflammation, psychiatric disorders) may preferentially select this cyclopentyl-bearing aldehyde as a building block to maintain adequate LogP while appending additional pharmacophores.

Heterocyclic Library Synthesis

The reactive 3-carboxaldehyde group, combined with the electron-donating and sterically shielding N-cyclopentyl substituent, enables regioselective transformations that differ from N-methyl or N-ethyl analogs [2]. The compound serves as an electrophilic partner in Knoevenagel condensations, yielding α,β-unsaturated indole derivatives, and participates in multicomponent reactions to generate structurally diverse heterocyclic scaffolds for high-throughput screening collections.

Procurement for Routine Laboratory Use

Given its 'Warning' GHS signal word and H302/H315/H319/H335 classification —less severe than the 'Danger' designation and H301/H311 acute toxicity of the N-methyl analog—this compound is more practical for routine laboratory use where minimizing hazardous material shipping fees and simplifying waste disposal are operational considerations. Research teams may prefer this intermediate-risk derivative over more toxic alternatives for initial exploratory chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopentyl-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.